2-(1-(Propylsulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
Description
This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a piperidin-4-yl group bearing a propylsulfonyl moiety and at the 5-position with a thiophen-3-yl group.
Properties
IUPAC Name |
2-(1-propylsulfonylpiperidin-4-yl)-5-thiophen-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-2-9-22(18,19)17-6-3-11(4-7-17)13-15-16-14(20-13)12-5-8-21-10-12/h5,8,10-11H,2-4,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSKLNWHXVUVJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Propylsulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced via a sulfonation reaction using propylsulfonyl chloride in the presence of a base like triethylamine.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Coupling with the Thiophene Ring: The final step involves coupling the thiophene ring with the oxadiazole-piperidine intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(1-(Propylsulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
2-(1-(Propylsulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(1-(Propylsulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Sulfonamide-Containing Oxadiazoles
Compounds with sulfonamide groups on the piperidine ring exhibit diverse bioactivities, influenced by substituent variations:
Key Observations :
- The propylsulfonyl group in the target compound may offer improved metabolic stability compared to aromatic sulfonamides (e.g., 3-chloro-4-fluorophenyl in ), which are bulkier and may hinder membrane permeability.
- Aliphatic sulfonamides (e.g., toluenesulfonyl in ) demonstrate antibacterial activity, suggesting the target compound’s sulfonyl-piperidine moiety could similarly enhance interactions with bacterial targets.
Thiophene/Heterocyclic-Substituted Oxadiazoles
The thiophen-3-yl group distinguishes the target compound from analogs with other heterocycles:
Key Observations :
Piperidine-Containing Oxadiazoles
Piperidine enhances conformational flexibility and bioavailability:
Key Observations :
- The piperidin-4-yl group in the target compound is a common pharmacophore for CNS permeability and target binding.
- Aliphatic thioether chains (e.g., butylthio in ) correlate with antibacterial activity, but the target’s thiophene and sulfonamide may redirect bioactivity toward fungal or inflammatory targets.
Biological Activity
2-(1-(Propylsulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a propylsulfonyl group and an oxadiazole core linked to a thiophene moiety. The molecular formula is , with a molecular weight of approximately 273.39 g/mol. Its structure allows for diverse chemical interactions, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-oxadiazole ring exhibit considerable antimicrobial properties. Studies have shown that compounds containing this scaffold can effectively inhibit various bacterial strains.
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 8 | |
| This compound | Escherichia coli | 16 | |
| This compound | Pseudomonas aeruginosa | 32 |
These findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The compound's anticancer properties have also been investigated. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) through mechanisms involving p53 activation and caspase cleavage.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 10.38 | p53 activation, caspase cleavage | |
| HeLa | 12.50 | Apoptosis induction |
Molecular docking studies revealed strong interactions between the compound and target proteins involved in cancer progression, indicating its potential as a lead compound for drug development.
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate their activity and lead to various biological effects such as enzyme inhibition or receptor activation.
Case Studies
Several studies have highlighted the effectiveness of similar compounds in treating infections and cancer:
- Antimicrobial Study : Dhumal et al. (2016) synthesized a series of oxadiazole derivatives and tested their efficacy against Mycobacterium bovis. The most active compounds exhibited significant inhibition at low concentrations.
- Anticancer Study : Desai et al. (2018) explored pyridine-based oxadiazole derivatives for their anticancer properties against multiple cancer cell lines. The most promising candidates showed enhanced activity compared to standard chemotherapeutics.
Q & A
Q. What are the established synthetic routes for 2-(1-(propylsulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a piperidine sulfonyl intermediate. For example:
- Step 1 : Reacting propylsulfonyl chloride with a piperidine derivative (e.g., ethyl isonipecotate) to form the sulfonamide intermediate .
- Step 2 : Condensation with thiophene-3-carboxylic acid hydrazide and cyclization using reagents like CS₂/KOH to form the oxadiazole ring .
- Optimization : Yields (e.g., 78–83% for analogous compounds) depend on solvent choice (DMF or methanol), temperature control (reflux conditions), and stoichiometric ratios of reagents. NaH or KOH are common activators .
Q. How is structural characterization performed for this compound, and what key spectral data should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on chemical shifts for the piperidine sulfonyl group (δ ~2.8–3.5 ppm for CH₂-SO₂) and thiophene protons (δ ~7.1–7.4 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₀N₃O₃S₂: ~354.09) .
- IR Spectroscopy : Key peaks include S=O stretching (~1350 cm⁻¹) and C=N/C-O bonds (~1600 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition : Test against targets like lipoxygenase or HDAC6 (IC₅₀ values <10 µM for related sulfonyl-piperidine oxadiazoles) using fluorometric assays .
- Antibacterial Screening : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC reported as 16–32 µg/mL for analogs) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density at the oxadiazole ring and sulfonyl group, correlating with electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with HDAC6 (PDB ID: 5EDU). Key residues (e.g., Asp567, His573) may form hydrogen bonds with the sulfonyl and oxadiazole moieties .
Q. What strategies resolve contradictions in spectral data or biological activity across studies?
- Methodological Answer :
- NMR Anomalies : Compare solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. For example, thiophene protons may exhibit splitting in polar solvents due to restricted rotation .
- Biological Variability : Validate assay conditions (e.g., pH, incubation time). For HDAC6 inhibition, ensure selectivity via counter-screening against HDAC1/2 .
Q. How can reaction conditions be optimized for scale-up without compromising purity?
- Methodological Answer :
- Solvent Selection : Replace DMF with acetonitrile or THF to reduce toxicity while maintaining yield (>75%) .
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings (if applicable) to minimize by-products. Monitor via HPLC (retention time ~8.2 min for the target compound) .
Q. What are the implications of the thiophene and sulfonyl groups on target specificity?
- Methodological Answer :
- Thiophene : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., HDAC6’s hydrophobic pocket) .
- Sulfonyl Group : Acts as a hydrogen bond acceptor, improving binding to catalytic zinc in metalloenzymes (e.g., HDACs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
